alpha-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indole-4-methanol benzoate
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Overview
Description
Alpha-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indole-4-methanol benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole core with a benzoate ester, making it an interesting subject for research in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indole-4-methanol benzoate typically involves multiple steps, including the formation of the indole core, the introduction of the benzoate ester, and the attachment of the tert-butylamino group. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Benzoate Ester: This step may involve esterification reactions, where the indole derivative is reacted with benzoic acid or its derivatives in the presence of a catalyst.
Attachment of the Tert-Butylamino Group: This can be accomplished through nucleophilic substitution reactions, where the indole derivative is reacted with tert-butylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indole-4-methanol benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Alpha-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indole-4-methanol benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of alpha-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indole-4-methanol benzoate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(1,1-dimethylethyl)-: Shares the tert-butyl group and phenolic structure.
Benzeneacetic acid: Contains a benzoate ester similar to the target compound.
Indole derivatives: Compounds with an indole core, such as indole-2-carbaldehyde.
Uniqueness
Alpha-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indole-4-methanol benzoate is unique due to its combination of an indole core, benzoate ester, and tert-butylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
133994-53-3 |
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Molecular Formula |
C29H34N2O5 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
benzoic acid;(2R)-1-(tert-butylamino)-3-[2-[(S)-hydroxy(1H-indol-4-yl)methyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C22H28N2O3.C7H6O2/c1-22(2,3)24-13-15(25)14-27-20-10-5-4-7-18(20)21(26)17-8-6-9-19-16(17)11-12-23-19;8-7(9)6-4-2-1-3-5-6/h4-12,15,21,23-26H,13-14H2,1-3H3;1-5H,(H,8,9)/t15-,21+;/m1./s1 |
InChI Key |
LZIXELIVWOWCDN-WSZABJOTSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=CC=CC=C1[C@H](C2=C3C=CNC3=CC=C2)O)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C(C2=C3C=CNC3=CC=C2)O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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